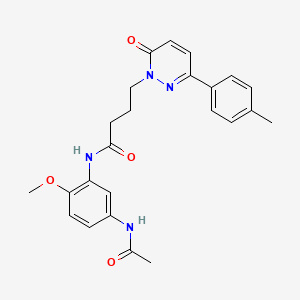

N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

The compound N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide features a pyridazinone core substituted with a p-tolyl group at position 3, linked via a butanamide chain to a 5-acetamido-2-methoxyphenyl moiety. This structure combines aromatic, amide, and heterocyclic elements, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-16-6-8-18(9-7-16)20-11-13-24(31)28(27-20)14-4-5-23(30)26-21-15-19(25-17(2)29)10-12-22(21)32-3/h6-13,15H,4-5,14H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGNMIVVRDQURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the p-tolyl group: This step may involve the use of Friedel-Crafts acylation or alkylation reactions.

Attachment of the butanamide chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Incorporation of the acetamido and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The acetamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, thiols.

Major Products Formed

Oxidation products: Hydroxyl derivatives.

Reduction products: Alcohol derivatives.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signal transduction.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Pyridazinone-Based Derivatives

Key Compounds: Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates (e.g., 5a-j) and dipeptides (8a-f) . Structural Similarities: Shared pyridazinone core with p-tolyl substitution. Differences:

- The target compound substitutes the alkanoate or dipeptide side chains (in 5a-j and 8a-f) with a 5-acetamido-2-methoxyphenyl group.

Complex Amide-Linked Protease Inhibitors

Key Compounds: (R)- and (S)-configured amides with diphenylhexan backbones and tetrahydro-pyrimidinone substituents (e.g., compounds m, n, o) . Structural Similarities: Central amide linkages and aromatic substituents. Differences:

- ’s compounds feature phenoxy-acetamido and tetrahydro-pyrimidinone groups, which may enhance protease inhibition via multipoint interactions.

Pharmacokinetic Insights :

Pyrazole-Carboxamide Derivatives

Key Compounds: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides (9a-j) . Structural Similarities: Amide linkages and heterocyclic cores. Differences:

- Pyrazole vs. pyridazinone cores: Pyridazinones offer stronger hydrogen-bonding capacity due to the ketone group.

- The target’s p-tolyl group provides hydrophobic interactions, while oxomorpholino substituents in 9a-j enhance solubility (0.30 mg/mL) .

Activity Trends :

- Pyrazole derivatives (e.g., 9a) show lower potency (IC50 ~200 nM) but superior solubility, highlighting the trade-off between target affinity and physicochemical properties.

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and key characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N4O3 |

| Molecular Weight | 354.41 g/mol |

| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide |

| InChI Key | (specific InChI key here) |

Synthesis

The synthesis of N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyridazine Core : Utilizing appropriate starting materials to construct the pyridazine ring.

- Acetamido and Methoxy Substitution : Introducing the acetamido and methoxy groups through nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the substituted pyridazine with butanamide derivatives.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of similar structures showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- In vitro tests showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

The proposed mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death .

Study 1: Anticancer Activity Evaluation

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives, including our compound, and tested their activity against various cancer cell lines. They reported:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Results : The compound exhibited significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds. The findings included:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Results : The compound demonstrated effective inhibition with MIC values indicating strong antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.